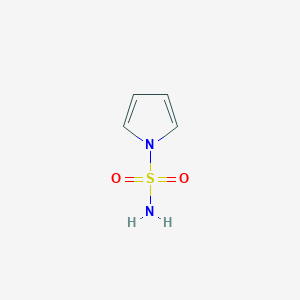
(S)-3-Hydroxytetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Hydroxytetrahydrofuran-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a tetrahydrofuran ring, a hydroxyl group, and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hydroxytetrahydrofuran-3-carboxylic acid typically involves the enantioselective reduction of 3-hydroxytetrahydrofuran-3-carboxylate esters. One common method is the asymmetric hydrogenation of the corresponding unsaturated ester using chiral catalysts. Another approach involves the enzymatic reduction of the keto ester precursor.
Industrial Production Methods
Industrial production of this compound often employs biocatalysis due to its high enantioselectivity and mild reaction conditions. Enzymes such as ketoreductases are used to achieve the desired stereochemistry with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Hydroxytetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are frequently used.
Substitution: Reagents like SOCl2 (Thionyl chloride) and PBr3 (Phosphorus tribromide) are used for converting the hydroxyl group into a leaving group.
Major Products
Oxidation: Formation of 3-oxotetrahydrofuran-3-carboxylic acid.
Reduction: Formation of 3-hydroxytetrahydrofuran-3-methanol.
Substitution: Formation of 3-chlorotetrahydrofuran-3-carboxylic acid.
Scientific Research Applications
(S)-3-Hydroxytetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Hydroxytetrahydrofuran-3-carboxylic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-3-Hydroxytetrahydrofuran-3-carboxylic acid: The enantiomer of (S)-3-Hydroxytetrahydrofuran-3-carboxylic acid with similar chemical properties but different biological activity.
Tetrahydrofuran-3-carboxylic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-Hydroxytetrahydrofuran: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to its chiral nature and the presence of both hydroxyl and carboxylic acid functional groups. This combination allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H8O4 |
|---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(3S)-3-hydroxyoxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H8O4/c6-4(7)5(8)1-2-9-3-5/h8H,1-3H2,(H,6,7)/t5-/m0/s1 |
InChI Key |
MNQFLROEKPFCCV-YFKPBYRVSA-N |
Isomeric SMILES |
C1COC[C@@]1(C(=O)O)O |
Canonical SMILES |
C1COCC1(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


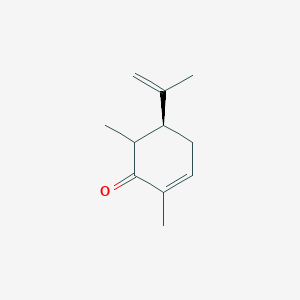
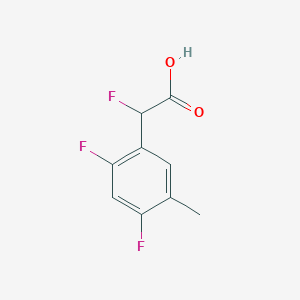
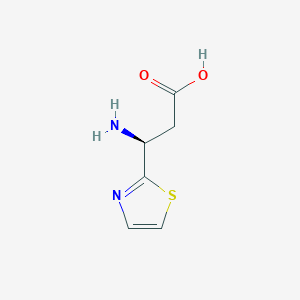
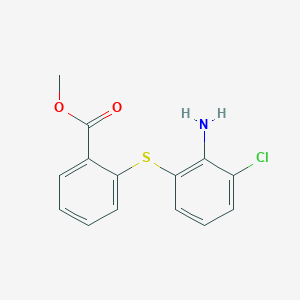
![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B13338115.png)


![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)
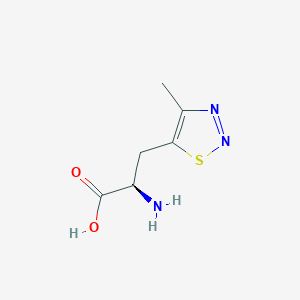
![2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline](/img/structure/B13338144.png)
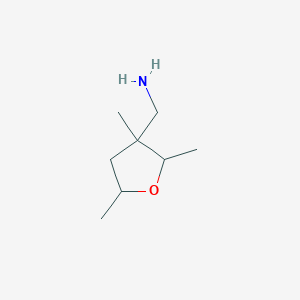
![6-Methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13338151.png)
![4-Azaspiro[3.5]nonan-4-ium-2-olate](/img/structure/B13338158.png)
